2-PHENYL-5-{2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Overview
Description
2-PHENYL-5-{2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique structure combining a triazole ring, a tetrazole ring, and a trimethoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-5-{2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the tetrazole ring and the trimethoxyphenyl group via nucleophilic substitution reactions. The final step often includes the acylation of the triazole ring to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-5-{2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-PHENYL-5-{2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-PHENYL-5-{2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit tubulin polymerization, disrupting cell division and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Tetrazole derivatives: Compounds containing the tetrazole ring are known for their diverse pharmacological properties.
Triazole derivatives: These compounds are widely studied for their antimicrobial and antifungal activities.
Uniqueness
2-PHENYL-5-{2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-phenyl-5-[[2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]acetyl]amino]triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N9O5/c1-33-14-9-12(10-15(34-2)18(14)35-3)20-24-28-29(26-20)11-16(31)23-21-17(19(22)32)25-30(27-21)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H2,22,32)(H,23,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBDILZPUCHWHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(N=N2)CC(=O)NC3=NN(N=C3C(=O)N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N9O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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